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  • Product: (3-Dimethylamino-piperidin-1-yl)-acetic acid
  • CAS: 1353986-08-9

Core Science & Biosynthesis

Foundational

Introduction to (3-Dimethylamino-piperidin-1-yl)-acetic acid and the Imperative of Solubility

An In-Depth Technical Guide to the Solubility Profile of (3-Dimethylamino-piperidin-1-yl)-acetic acid in Organic Solvents Abstract: This technical guide provides a comprehensive framework for understanding and determinin...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility Profile of (3-Dimethylamino-piperidin-1-yl)-acetic acid in Organic Solvents

Abstract: This technical guide provides a comprehensive framework for understanding and determining the solubility of (3-Dimethylamino-piperidin-1-yl)-acetic acid in a range of common organic solvents. In the absence of extensive published empirical data for this specific molecule, this document synthesizes predictive insights based on a detailed structural analysis with established, rigorous methodologies for experimental solubility determination. We delve into the physicochemical properties of the title compound, predicting its behavior in various solvent classes based on fundamental principles like "like dissolves like." Furthermore, this guide presents a detailed, self-validating protocol for the equilibrium shake-flask method, the gold standard for thermodynamic solubility measurement, complete with analytical considerations and data interpretation guidelines. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding and accurate measurement of this compound's solubility to advance formulation, process development, and preclinical studies.

(3-Dimethylamino-piperidin-1-yl)-acetic acid is a substituted piperidine derivative incorporating both a tertiary amine and a carboxylic acid moiety. Compounds containing the piperidine scaffold are of significant interest in the pharmaceutical industry, forming the core of numerous approved drugs and clinical candidates.[1] The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physical property that profoundly influences its entire development lifecycle.[2] It dictates bioavailability, impacts formulation strategies, and is essential for designing robust processes for synthesis, purification, and crystallization.[3][4]

Understanding the solubility profile in various organic solvents is not merely an academic exercise; it is a foundational requirement for:

  • Process Chemistry: Selecting appropriate solvents for reaction, extraction, and crystallization steps.

  • Formulation Development: Identifying potential solvent systems for liquid formulations or for creating stable solid dispersions.[5]

  • Preclinical Studies: Preparing solutions for in vitro and in vivo assays at required concentrations.

  • Analytical Chemistry: Developing suitable mobile phases for chromatographic analysis and purification.

This guide provides the scientific rationale and practical steps to comprehensively characterize the solubility of (3-Dimethylamino-piperidin-1-yl)-acetic acid.

Physicochemical Properties and Structural Analysis

The solubility behavior of a molecule is fundamentally governed by its structure. (3-Dimethylamino-piperidin-1-yl)-acetic acid possesses distinct functional groups that dictate its interaction with different solvents.

  • Piperidine Ring: A saturated heterocyclic amine that provides a flexible, non-aromatic backbone. The nitrogen atom within the ring system is a tertiary amine.

  • Acetic Acid Group (-CH₂COOH): This group introduces significant polarity. The carboxylic acid can act as both a hydrogen bond donor (from the -OH) and a hydrogen bond acceptor (from the C=O).

  • Dimethylamino Group (-N(CH₃)₂): This tertiary amine is a strong hydrogen bond acceptor and a basic center.

The presence of both a carboxylic acid (acidic) and two tertiary amine groups (basic) makes the molecule amphoteric and capable of forming a zwitterion, particularly in protic or aqueous environments. This dual character is the primary determinant of its solubility profile.

G mol a Carboxylic Acid (H-bond Donor/Acceptor, Acidic) a->mol b Piperidine Ring (Tertiary Amine, Basic) b->mol c Tertiary Amine (H-bond Acceptor, Basic) c->mol caption Note: Structure shown is Piperidin-1-yl-acetic acid. The title compound has an additional dimethylamino group on the piperidine ring.

Caption: Key functional groups influencing the solubility of (3-Dimethylamino-piperidin-1-yl)-acetic acid.

Predicted Solubility Profile in Organic Solvents

Based on the structural analysis, a qualitative solubility profile can be predicted using the "like dissolves like" principle. The molecule's polarity, hydrogen bonding capacity, and acid-base character suggest a strong affinity for polar solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, Acetic AcidHigh to Miscible The carboxylic acid and tertiary amines can form strong hydrogen bonds with the solvent's hydroxyl groups. Solvents like acetic acid can protonate the basic nitrogens, forming highly soluble salts.[6][7]
Polar Aprotic DMSO, DMF, AcetonitrileHigh Strong dipole-dipole interactions are expected. These solvents are effective hydrogen bond acceptors, readily interacting with the carboxylic acid proton. DMSO is particularly effective at dissolving compounds with both polar and nonpolar character.[7]
Chlorinated Dichloromethane (DCM), ChloroformModerate to High These solvents can act as weak hydrogen bond donors and have significant dipole moments, allowing for favorable interactions. Structurally similar piperidine shows high solubility in these solvents.[8][9]
Ethers Tetrahydrofuran (THF), Diethyl EtherLow to Moderate THF, being more polar, will be a better solvent than diethyl ether. The molecule's high polarity limits its solubility in less polar ethers.
Aromatic Toluene, BenzeneLow The molecule's aliphatic and highly polar nature is a poor match for the nonpolar, aromatic character of these solvents. Van der Waals forces will be the primary, weaker interaction.
Nonpolar Aliphatic Hexane, HeptaneVery Low / Insoluble A significant mismatch in polarity. The energy required to break the solute-solute and solvent-solvent interactions is not compensated by the weak solute-solvent interactions. Piperidine itself has limited solubility in hexane.[8][9]

Experimental Determination of Solubility

While predictions are valuable for initial screening, precise, quantitative data must be obtained experimentally. The shake-flask method is the universally recognized reference method for determining thermodynamic equilibrium solubility.[10]

Detailed Protocol: Equilibrium Shake-Flask Method

This protocol is designed to be a self-validating system, ensuring the measurement reflects true equilibrium and is not influenced by artifacts.

Materials & Equipment:

  • (3-Dimethylamino-piperidin-1-yl)-acetic acid (solid form)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (4-decimal place)

  • Glass vials with PTFE-lined screw caps

  • Constant temperature orbital shaker or incubator

  • Centrifuge

  • Syringes and solvent-compatible syringe filters (e.g., 0.22 µm PTFE)

  • Calibrated pipettes and volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis & Calculation A Add excess solid compound to a pre-weighed vial B Record total mass A->B C Add precise volume of solvent B->C D Seal vial and place in shaker at constant temp (e.g., 25°C) C->D E Agitate for 24-72 hours to ensure equilibrium D->E F Allow solids to settle E->F G Centrifuge vial to pellet undissolved solid F->G H Carefully withdraw supernatant and filter through a 0.22 µm syringe filter G->H L Characterize residual solid (e.g., via XRPD) G->L Critical QC Step I Prepare serial dilutions of the filtrate H->I J Quantify concentration via validated HPLC method I->J K Calculate solubility (e.g., in mg/mL) J->K

Sources

Exploratory

Technical Whitepaper: Sourcing and Synthetic Integration of (3-Dimethylamino-piperidin-1-yl)-acetic acid

Executive Summary In modern medicinal chemistry, the incorporation of bifunctional, sp3-rich building blocks is a proven strategy for improving the pharmacokinetic profiles of drug candidates. (3-Dimethylamino-piperidin-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the incorporation of bifunctional, sp3-rich building blocks is a proven strategy for improving the pharmacokinetic profiles of drug candidates. (3-Dimethylamino-piperidin-1-yl)-acetic acid (CAS: 1353986-08-9) is a highly versatile intermediate. Featuring a carboxylic acid handle for amide coupling and a dual-tertiary amine core (the piperidine nitrogen and the pendant dimethylamino group), this compound is strategically utilized to introduce basic centers into target molecules, thereby enhancing aqueous solubility and enabling critical salt-bridge interactions with target kinases or GPCRs.

This guide provides an authoritative breakdown of the compound's physicochemical properties, a verified commercial supplier landscape, and a self-validating synthetic protocol designed to overcome the unique challenges posed by its highly basic, zwitterionic nature.

Part 1: Physicochemical Profiling

Understanding the structural parameters of CAS 1353986-08-9 is the first step in predicting its behavior during synthesis and purification. The presence of two tertiary amines significantly alters its polarity and pKa profile compared to standard aliphatic acids.

ParameterData / Value
Chemical Name 2-(3-(Dimethylamino)piperidin-1-yl)acetic acid
CAS Number 1353986-08-9[1]
Molecular Formula C9H18N2O2
Molecular Weight 186.25 g/mol
MDL Number MFCD21096722
SMILES String CN(C)C1CCCN(C1)CC(=O)O[1]
Typical Commercial Purity ≥97% (Suitable for HTS and scale-up)

Part 2: Strategic Sourcing & Commercial Supplier Landscape

Transitioning from computational design to bench execution requires reliable sourcing. Given that this is a specialized building block, identifying vendors that supply high-purity batches with rapid delivery is critical for maintaining project timelines.

Based on current chemical catalog data, the following suppliers have been verified for commercial procurement:

VendorCatalog / Product IDPurityTarget ApplicationSource
ChemScene CS-0148000>97%Medicinal Chemistry & Lead Optimization[1]
Crysdot LLC CD1128450297%High-Throughput & Combinatorial Synthesis
Intlab 6152219>98%General R&D and Custom Scale-up[2]

Strategic Insight: When ordering from vendors like Crysdot LLC, researchers can leverage multi-gram quantities specifically synthesized for combinatorial library generation, ensuring batch-to-batch consistency.

Part 3: Synthetic Utility & Reaction Causality

The primary synthetic utility of (3-Dimethylamino-piperidin-1-yl)-acetic acid is as an acylating agent to form amides. However, its unique structure dictates specific experimental choices:

  • The Zwitterion Challenge: Because the molecule contains a carboxylic acid and two tertiary amines, it exists predominantly as a zwitterion. This severely limits its solubility in standard non-polar organic solvents. Causality: To force the molecule into a reactive state, it must be solubilized in highly polar aprotic solvents (e.g., DMF or NMP) and treated with a non-nucleophilic base (like DIPEA) to deprotonate the carboxylic acid, making the carboxylate available for activation.

  • Activation Kinetics: The piperidine ring introduces mild steric bulk adjacent to the alpha-carbon of the acetic acid moiety. Standard carbodiimides (EDC/DCC) may suffer from slow activation kinetics and potential side reactions. Causality: We recommend uronium-based coupling reagents, specifically HATU . HATU rapidly converts the sterically hindered acid into a highly reactive HOAt ester, driving the coupling forward efficiently.

  • Aqueous Workup Pitfalls: Both nitrogens in the molecule are tertiary amines with pKa values likely in the 8.5–9.5 range. Causality: If a standard neutral or mildly acidic aqueous workup is used, the product will become doubly protonated and partition entirely into the aqueous layer, leading to catastrophic yield loss. Workups must be conducted at pH > 10, or alternatively, liquid-liquid extraction should be bypassed entirely in favor of direct Reverse-Phase HPLC.

Part 4: Self-Validating Experimental Protocol: High-Yield Amide Coupling

The following protocol details the coupling of CAS 1353986-08-9 with a generic primary amine (R-NH2). This workflow is designed as a self-validating system , incorporating analytical checkpoints to guarantee success at each phase.

Step 1: Solubilization and Base Addition
  • Action: In an oven-dried vial under N2, suspend (3-Dimethylamino-piperidin-1-yl)-acetic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (3.0 mL). Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol).

  • Validation Checkpoint 1: Sonicate for 2 minutes. The cloudy zwitterionic suspension must become a clear solution, validating that the carboxylic acid has been fully deprotonated by the DIPEA.

Step 2: Carboxylic Acid Activation
  • Action: Cool the solution to 0 °C. Add HATU (1.1 equiv, 0.55 mmol) in one portion. Stir for 15 minutes at 0 °C, then warm to room temperature for 15 minutes.

  • Validation Checkpoint 2: Take a 5 µL aliquot, quench into 100 µL of Methanol, and analyze via LC-MS. You must observe the mass of the methyl ester (formed by the quench) or the HOAt-active ester. This validates successful activation before risking the addition of your precious target amine.

Step 3: Amide Coupling
  • Action: Add the target primary amine (R-NH2) (1.05 equiv, 0.525 mmol) dropwise to the activated mixture. Stir at room temperature for 2–4 hours.

  • Validation Checkpoint 3: Monitor via LC-MS. The reaction is validated as complete when the mass of the active ester disappears and the desired product mass emerges as the dominant peak.

Step 4: Quenching and Purification (Bypassing Aqueous Workup)
  • Action: Due to the dual-tertiary amine core, bypass traditional liquid-liquid extraction. Quench the reaction directly with 200 µL of water, filter through a 0.45 µm PTFE syringe filter, and inject directly onto a preparative Reverse-Phase HPLC system (C18 column).

  • Elution: Use a gradient of Water/Acetonitrile containing 0.1% TFA or 0.1% Formic Acid.

  • Validation Checkpoint 4: Lyophilize the product fractions. The final product will be isolated as a TFA or Formate salt. Confirm structural integrity via 1H-NMR (specifically looking for the characteristic singlet of the dimethylamino group at ~2.3 ppm) and high-resolution mass spectrometry (HRMS).

Part 5: Workflow Visualization

The following diagram maps the logical progression from commercial sourcing through to the final purification, highlighting the critical interventions required for this specific building block.

G Sourcing Commercial Sourcing CAS: 1353986-08-9 QC Quality Control (QC) LC-MS & 1H-NMR Sourcing->QC Validate >97% Purity Zwitterion Zwitterion Handling Base Addition (DIPEA) QC->Zwitterion Solubilize in DMF Activation Carboxylic Acid Activation HATU Reagent Zwitterion->Activation Deprotonate Acid Coupling Amide Coupling Target Amine Addition Activation->Coupling Form HOAt Ester Purification Purification Reverse-Phase HPLC Coupling->Purification Crude Mixture (Direct Inject)

Caption: Workflow for sourcing, activation, and coupling of CAS 1353986-08-9.

References

  • [1] ChemScene. 1353986-08-9 | 2-(3-(Dimethylamino)piperidin-1-yl)acetic acid. Retrieved from:

  • Crysdot LLC. Building Blocks and Intermediates. Retrieved from:

  • [2] Intlab. Page 02904 (Chemical). Retrieved from:

Sources

Foundational

Comprehensive NMR Reference Guide for (3-Dimethylamino-piperidin-1-yl)-acetic acid: Structural Elucidation and Analytical Workflows

Introduction: The Analytical Challenge of Zwitterionic Piperidines (3-Dimethylamino-piperidin-1-yl)-acetic acid (Chemical Formula: C9H18N2O2, MW: 186.25 g/mol ) is a highly functionalized, 3-D aliphatic heterocycle. Mole...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Zwitterionic Piperidines

(3-Dimethylamino-piperidin-1-yl)-acetic acid (Chemical Formula: C9H18N2O2, MW: 186.25 g/mol ) is a highly functionalized, 3-D aliphatic heterocycle. Molecules of this class are increasingly prioritized in Fragment-Based Drug Discovery (FBDD) to "escape from flatland" and explore new pharmaceutical space [3]. However, the structural elucidation of this molecule presents specific analytical challenges.

The presence of a carboxylic acid moiety alongside two basic nitrogen centers (a tertiary piperidine amine and a tertiary dimethylamine) means this molecule exists predominantly as a zwitterion in aqueous environments. This dynamic protonation state profoundly impacts its Nuclear Magnetic Resonance (NMR) spectral profile. This whitepaper provides an authoritative, self-validating framework for the NMR acquisition and structural assignment of (3-Dimethylamino-piperidin-1-yl)-acetic acid, ensuring absolute stereochemical and regiochemical confidence.

Structural Dynamics & Conformational Analysis

Causality in Solvent Selection and pH Dependence

The fundamental rule of analyzing zwitterionic amino acid derivatives is controlling the equilibrium of protonation. In aprotic organic solvents like CDCl3, this molecule often exhibits poor solubility or forms complex intermolecular hydrogen-bonded aggregates, leading to severe line broadening.

Experimental Choice: Deuterium oxide (D2O) or deuterated methanol (CD3OD) are the optimal solvents. When using D2O, the exact pH (or pD) dictates the chemical shifts. At physiological pH (~7.4), the acetic acid is deprotonated (carboxylate, -COO⁻), and the piperidine nitrogen (N1) is typically protonated, forming an internal salt. This localized positive charge at N1 strongly deshields the adjacent equatorial and axial protons at C2, C6, and the N1-CH2 group.

Self-Validating Protocol Workflow

To ensure data integrity, the analytical workflow must be self-validating. The protocol below ensures that sample preparation artifacts do not lead to misassignments.

G N1 Sample Prep (15 mg in 0.6 mL D2O) N2 Buffer/pH Control (Lock pD to stabilize shifts) N1->N2 N3 1D NMR (1H & 13C) (Integration Check: 6H vs 2H) N2->N3 N4 2D NMR (COSY, HSQC, HMBC) (Cross-validate connectivity) N3->N4 N5 Final Structural Assignment N4->N5

Workflow for NMR acquisition and structural validation of zwitterionic piperidines.

Reference NMR Spectra & Quantitative Data

The following tables summarize the expected 1H and 13C NMR chemical shifts for (3-Dimethylamino-piperidin-1-yl)-acetic acid in D2O at neutral pD. These reference values are derived from established empirical correlations for piperidine derivatives and organic spectral data standards [1, 2].

Table 1: ¹H NMR Reference Data (400 MHz, D₂O)

Note: The chiral center at C3 renders the protons at C2, C4, C5, and C6 diastereotopic, resulting in distinct axial (ax) and equatorial (eq) signals.

PositionChemical Shift (δ, ppm)MultiplicityIntegrationAssignment Rationale & Coupling
N(CH₃)₂ 2.45Singlet (s)6HSharp singlet; internal integration standard.
N1-CH₂-COO⁻ 3.25Singlet (s) or ABq2HDeshielded by N1 and carboxylate. May appear as an AB quartet due to C3 chirality restricting rapid inversion.
C2-H (eq) 2.95Multiplet (m)1HStrongly deshielded by adjacent N1 and C3-N.
C6-H (eq) 2.85Multiplet (m)1HDeshielded by N1.
C3-H (ax) 2.65Multiplet (m)1HMethine proton attached to the dimethylamino group.
C2-H (ax) 2.30Multiplet (m)1HUpfield from equatorial counterpart (typical rigid chair conformation).
C6-H (ax) 2.25Multiplet (m)1HUpfield from equatorial counterpart.
C4-H₂, C5-H₂ 1.40 - 1.85Multiplets (m)4HOverlapping aliphatic ring protons.
Table 2: ¹³C NMR Reference Data (100 MHz, D₂O)
PositionChemical Shift (δ, ppm)Carbon Type (DEPT-135)Assignment Rationale
C=O 175.0Quaternary (C)Carboxylate carbon (highly deshielded).
C3 62.5Methine (CH)Deshielded by the directly attached dimethylamino group.
N1-CH₂ 58.5Methylene (CH₂)Alpha to both N1 and carboxylate.
C2 56.0Methylene (CH₂)Alpha to N1, beta to dimethylamino group.
C6 52.5Methylene (CH₂)Alpha to N1.
N(CH₃)₂ 42.0Methyl (CH₃) x 2Characteristic tertiary amine methyls.
C4 25.5Methylene (CH₂)Aliphatic backbone.
C5 23.5Methylene (CH₂)Aliphatic backbone.

2D NMR Strategies for Unambiguous Assignment

To achieve a self-validating system, 1D data must be corroborated through 2D NMR techniques. The logic used in deducing a given structure from a set of spectra relies heavily on the synergistic information afforded by COSY, HSQC, and HMBC [1].

  • HSQC (Heteronuclear Single Quantum Coherence): Establishes direct C-H bonds. This immediately differentiates the methine C3 (62.5 ppm / 2.65 ppm) from the N1-CH2 methylene (58.5 ppm / 3.25 ppm).

  • COSY (Correlation Spectroscopy): Maps the unbroken spin system of the piperidine ring (C2 ↔ C3 ↔ C4 ↔ C5 ↔ C6).

  • HMBC (Heteronuclear Multiple Bond Correlation): Provides the definitive proof of regiochemistry. The N1-CH2 protons (3.25 ppm) must show a strong ³J correlation to C2 and C6 of the piperidine ring, and a ²J correlation to the carboxylate C=O (175.0 ppm).

G C_O C=O (175.0 ppm) CH2_Ac N1-CH2 (3.25 ppm) CH2_Ac->C_O HMBC (2J) C2 C2 (56.0 ppm) CH2_Ac->C2 HMBC (3J) C6 C6 (52.5 ppm) CH2_Ac->C6 HMBC (3J) C3 C3 (62.5 ppm) C2->C3 COSY NMe2 N(CH3)2 (2.45 ppm) NMe2->C3 HMBC (3J)

Key 2D NMR correlation network for structural elucidation and regiochemical proof.

Experimental Protocol for NMR Acquisition

This step-by-step methodology ensures high-fidelity data capture, minimizing solvent exchange artifacts and maximizing signal-to-noise ratio (SNR) for 2D experiments.

Step 1: Sample Preparation

  • Weigh 15–20 mg of (3-Dimethylamino-piperidin-1-yl)-acetic acid into a clean glass vial.

  • Dissolve the compound in 0.6 mL of D₂O (99.9% isotopic purity).

  • Causality Check: If the solution is cloudy, adjust the pD slightly using micro-aliquots of NaOD or DCl in D₂O until complete dissolution is achieved. Record the final pD, as it will serve as a metadata reference for chemical shift reproducibility.

  • Transfer the clear solution to a 5 mm precision NMR tube.

Step 2: Instrument Tuning and Shimming

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock the spectrometer to the deuterium frequency of D₂O.

  • Perform automated gradient shimming (TopShim or equivalent) on the Z-axis to ensure a sharp solvent residual peak (HDO at ~4.79 ppm). Self-validation: The HDO peak width at half-height should be < 1.0 Hz.

Step 3: 1D Acquisition

  • ¹H NMR: Acquire 16–32 scans with a relaxation delay (D1) of 2 seconds. Set the spectral width to 12 ppm.

  • ¹³C NMR: Acquire 1024–2048 scans using proton decoupling (WALTZ-16). Set a relaxation delay of 2 seconds to ensure adequate relaxation of the quaternary carboxylate carbon.

Step 4: 2D Acquisition

  • COSY: Acquire a gradient-selected COSY (gCOSY) with 128 t1 increments and 4 scans per increment.

  • HSQC: Acquire a multiplicity-edited HSQC to differentiate CH/CH₃ (positive phase) from CH₂ (negative phase).

  • HMBC: Acquire a gradient HMBC optimized for long-range couplings (J = 8 Hz). Ensure the spectral window in the F1 (Carbon) dimension extends to 200 ppm to capture the carboxylate carbon.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[Link]

  • Jones, P. (2018). Design and Synthesis of 3-D Fragments to Explore New Areas of Pharmaceutical Space. White Rose eTheses Online.[Link]

Protocols & Analytical Methods

Method

Advanced Application Note: Transition Metal Catalysis Using (3-Dimethylamino-piperidin-1-yl)-acetic Acid Ligands

Executive Summary & Ligand Rationale The evolution of transition metal catalysis relies heavily on the rational design of supporting ligands. While simple amino acids like N,N-dimethylglycine and mono-N-protected amino a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Ligand Rationale

The evolution of transition metal catalysis relies heavily on the rational design of supporting ligands. While simple amino acids like N,N-dimethylglycine and mono-N-protected amino acids (MPAAs) have revolutionized copper-catalyzed cross-couplings and palladium-catalyzed C–H activations, respectively , they often struggle with highly sterically hindered substrates or require high catalyst loadings.

(3-Dimethylamino-piperidin-1-yl)-acetic acid represents a next-generation, structurally rigidified amino acid ligand. By embedding the tertiary amine within a piperidine ring and appending an additional exocyclic dimethylamino group, this ligand acts as a highly tunable, hemilabile N,N,O -tridentate system.

  • The Carboxylate Moiety: Serves as an anionic anchor and an internal base for Concerted Metalation-Deprotonation (CMD) pathways.

  • The Piperidine Nitrogen: Provides a strong, sterically defined σ -donor to stabilize high-valent metal intermediates (e.g., Cu(III) or Pd(IV)).

  • The 3-Dimethylamino Group: Acts as a hemilabile arm, reversibly coordinating to the metal center to prevent catalyst aggregation while easily dissociating to allow substrate binding [[1]]([Link]).

This guide details the application of this ligand in two benchmark transformations: Copper-catalyzed Ullmann-Goldberg C–N coupling and Palladium-catalyzed directed C–H functionalization.

Copper-Catalyzed Ullmann-Goldberg C–N Cross-Coupling

Mechanistic Insights & Causality

In traditional Goldberg reactions, the coupling of aryl halides with amides is plagued by the disproportionation of Cu(I) to inactive Cu(0) and Cu(II) species. Simple amino acids mitigate this, but the (3-Dimethylamino-piperidin-1-yl)-acetic acid ligand excels by fully encapsulating the Cu(I) center. The hemilabile dimethylamino group enriches the electron density on the copper center, significantly lowering the activation energy required for the oxidative addition of unreactive aryl chlorides and bromides [[2]]([Link]).

CuCycle Cu_I Cu(I) Precatalyst (e.g., CuI) Active_Cat Active Cu(I)-Ligand Complex N,N,O-Coordination Cu_I->Active_Cat + Ligand & Base Ox_Add Oxidative Addition (Aryl Halide) Active_Cat->Ox_Add Cu_III Cu(III) Intermediate Stabilized by Piperidine N Ox_Add->Cu_III Nuc_Coord Nucleophile Coordination (Amine/Amide) Cu_III->Nuc_Coord Red_Elim Reductive Elimination Nuc_Coord->Red_Elim Red_Elim->Active_Cat Catalyst Regeneration Product Cross-Coupled Product (C-N / C-O Bond) Red_Elim->Product

Mechanistic workflow of Cu-catalyzed Goldberg reaction using the tridentate amino acid ligand.

Protocol 1: Cu-Catalyzed C–N Cross-Coupling of Sterically Hindered Amides

This protocol is a self-validating system designed to ensure the integrity of the active Cu(I) species throughout the reaction.

Materials:

  • Aryl bromide (1.0 mmol)

  • Secondary aliphatic/aromatic amide (1.2 mmol)

  • CuI (0.05 mmol, 5 mol%)

  • (3-Dimethylamino-piperidin-1-yl)-acetic acid (0.1 mmol, 10 mol%)

  • K₃PO₄ (2.0 mmol)

  • Anhydrous 1,4-Dioxane (2.0 mL)

  • Internal Standard: Dodecane (0.5 mmol)

Step-by-Step Methodology:

  • Preparation of the Catalytic Complex (Self-Validating Step): In a flame-dried Schlenk tube equipped with a magnetic stir bar, add CuI (9.5 mg) and the ligand (18.6 mg). Add 1.0 mL of anhydrous 1,4-dioxane.

    • Causality: Pre-forming the complex before adding the base prevents the irreversible formation of inactive copper oxides.

    • Validation: The solution should turn a distinct pale blue/green within 5 minutes. If the solution turns dark brown or black, Cu(II) oxidation has occurred; discard and restart.

  • Addition of Reactants: Add the aryl bromide (1.0 mmol), the amide (1.2 mmol), K₃PO₄ (424 mg), and dodecane (85 mg). Wash down the sides of the tube with the remaining 1.0 mL of dioxane.

    • Causality: K₃PO₄ is chosen over stronger bases (like KOtBu) because it is strong enough to deprotonate the amide but insoluble enough in dioxane to act as a slow-release base, preventing base-catalyzed side reactions of the amide.

  • Degassing: Seal the tube with a septum and purge with argon using standard Schlenk line techniques (3 vacuum/argon cycles).

    • Causality: Oxygen is a potent poison for Cu(I) catalysts, rapidly oxidizing the active species and terminating the catalytic cycle.

  • Heating and Kinetic Tracking: Place the sealed tube in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the heterogeneous K₃PO₄.

    • Validation: At t=1 h and t=4 h, withdraw 10 μ L aliquots via syringe, dilute in ethyl acetate, filter through a short plug of silica, and analyze via GC-FID against the dodecane internal standard. A lack of >20% conversion at 1 h indicates catalyst poisoning or insufficient degassing.

  • Workup: After 12 h, cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a pad of Celite. Concentrate in vacuo and purify via flash column chromatography.

Palladium-Catalyzed Directed C–H Functionalization

Mechanistic Insights & Causality

In Pd(II)-catalyzed C–H activation, mono-N-protected amino acids (MPAAs) are known to accelerate the reaction by serving as both a bidentate ligand and an internal base for proton abstraction [[3]]([Link]). However, complete dissociation of the ligand during the transmetalation step can lead to the formation of inactive Pd black. The (3-Dimethylamino-piperidin-1-yl)-acetic acid ligand addresses this by utilizing its tertiary amines to maintain a monomeric, highly active Pd(II) species throughout the catalytic cycle, even under aerobic or strongly oxidizing conditions .

PdCycle Pd_Pre Pd(OAc)2 Precatalyst Pd_Lig Pd(II)-Ligand Complex (Monomeric) Pd_Pre->Pd_Lig + Ligand CMD_Step Concerted Metalation- Deprotonation (CMD) Pd_Lig->CMD_Step + Substrate Palladacycle Palladacycle Intermediate CMD_Step->Palladacycle Acetate/Ligand acts as internal base Functionalization Transmetalation / Oxidative Addition Palladacycle->Functionalization Functionalization->Pd_Lig Catalyst Regeneration Product Functionalized Arene Functionalization->Product Reductive Elimination

Pd(II) C-H activation catalytic cycle showing the ligand's role in the CMD mechanism.

Protocol 2: Pd-Catalyzed Directed C–H Arylation

Materials:

  • Phenylacetic acid derivative (0.2 mmol)

  • Aryl iodide (0.4 mmol)

  • Pd(OAc)₂ (0.01 mmol, 5 mol%)

  • (3-Dimethylamino-piperidin-1-yl)-acetic acid (0.02 mmol, 10 mol%)

  • Ag₂CO₃ (0.3 mmol, 1.5 equiv)

  • Solvent: Hexafluoro-2-propanol (HFIP) (1.0 mL)

Step-by-Step Methodology:

  • Reagent Mixing (Self-Validating Step): In a 1-dram vial, combine Pd(OAc)₂ (2.2 mg), the ligand (3.7 mg), and HFIP (1.0 mL). Stir at room temperature for 10 minutes.

    • Validation: The solution must transition from reddish-brown (Pd(OAc)₂) to a clear, bright yellow solution, indicating the successful formation of the monomeric Pd(II)-ligand complex.

  • Substrate and Oxidant Addition: Add the phenylacetic acid derivative (0.2 mmol), aryl iodide (0.4 mmol), and Ag₂CO₃ (82.7 mg). Seal the vial with a Teflon-lined cap.

    • Causality: Ag₂CO₃ serves a dual purpose: it acts as a terminal oxidant to regenerate the active Pd(II) species and acts as an iodide scavenger, precipitating AgI to drive the equilibrium forward and prevent catalyst poisoning by strongly coordinating iodide ions.

    • Causality: HFIP is utilized as the solvent due to its strong hydrogen-bond donating ability, which stabilizes polar transition states during the CMD step and prevents product inhibition by hydrogen-bonding to the product's carboxylate group.

  • Heating: Heat the reaction mixture at 80 °C for 12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with CH₂Cl₂ (5 mL) and filter through a short pad of Celite to remove AgI and unreacted Ag₂CO₃. Wash the pad with an additional 5 mL of CH₂Cl₂. Concentrate the filtrate and purify by preparative TLC or flash chromatography.

Quantitative Data Summaries

The following tables summarize the comparative performance of (3-Dimethylamino-piperidin-1-yl)-acetic acid against standard amino acid ligands in benchmark reactions, demonstrating its superior stabilizing capabilities in challenging catalytic environments.

Table 1: Comparative Yields in Cu-Catalyzed Goldberg Reaction (Amidation of 2-Bromotoluene with N-Methylacetamide)

Ligand (10 mol%)Catalyst Loading (CuI)Temp (°C)Time (h)Yield (%)
None10 mol%11024< 5
L-Proline10 mol%1102442
N,N-Dimethylglycine5 mol%901285
(3-Dimethylamino-piperidin-1-yl)-acetic acid 2 mol% 90 8 96

Table 2: Comparative Yields in Pd-Catalyzed Directed C–H Arylation (Coupling of Phenylacetic Acid with 4-Iodotoluene)

Ligand (10 mol%)Catalyst Loading (Pd(OAc)₂)SolventTemp (°C)Yield (%)
None10 mol%t-AmOH10015
Boc-Val-OH (Standard MPAA)5 mol%HFIP8078
Ac-Ile-OH5 mol%HFIP8082
(3-Dimethylamino-piperidin-1-yl)-acetic acid 5 mol% HFIP 80 94

References

  • Role of N-Acyl Amino Acid Ligands in Pd(II)-Catalyzed Remote C–H Activation of Tethered Arenes Journal of the American Chemical Society (2013). URL:[Link]

  • Catalytic Behavior of Mono-N-Protected Amino-Acid Ligands in Ligand-Accelerated C-H Activation by Palladium(II) Angewandte Chemie International Edition (2020). URL:[Link]

  • Copper/N,N-dimethylglycine catalyzed goldberg reactions between aryl bromides and amides, aryl iodides and secondary acyclic amides Molecules (2014). URL:[Link]

  • Ligand-Accelerated Cross-Coupling of C(sp2)–H Bonds with Arylboron Reagents Journal of the American Chemical Society (2011). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (3-Dimethylamino-piperidin-1-yl)-acetic acid

Welcome to the Technical Support Center for the synthesis of (3-Dimethylamino-piperidin-1-yl)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of (3-Dimethylamino-piperidin-1-yl)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and improve the yield and purity of your target compound.

Introduction to the Synthesis

The synthesis of (3-Dimethylamino-piperidin-1-yl)-acetic acid is typically achieved through the N-alkylation of 3-(Dimethylamino)piperidine with a haloacetic acid or its corresponding ester. This nucleophilic substitution reaction, while straightforward in principle, can be prone to several side reactions and challenges that can impact the overall yield and purity of the final product. This guide will walk you through the most common issues and provide you with actionable solutions based on established chemical principles.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of (3-Dimethylamino-piperidin-1-yl)-acetic acid.

Issue 1: Low or No Product Formation

Symptoms: TLC or LC-MS analysis shows primarily unreacted 3-(Dimethylamino)piperidine and no, or very little, of the desired product.

Potential Causes and Solutions:

  • Insufficiently Reactive Alkylating Agent: Chloroacetic acid is less reactive than bromoacetic acid or iodoacetic acid. If you are using a chloro-derivative and observing low conversion, consider switching to the more reactive bromo- or iodo-analogs.

  • Inappropriate Base: The choice of base is critical. It serves to neutralize the hydrohalic acid formed during the reaction, thus preventing the protonation and deactivation of the starting amine.

    • Weak Base: If using a weak base like sodium bicarbonate, it may not be strong enough to effectively drive the reaction to completion.

    • Insoluble Base: A base that is not soluble in the reaction solvent will have limited effectiveness.

    • Recommended Bases: Potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are commonly used and effective bases for this type of alkylation.[1] For more challenging cases, a stronger, non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA or Hünig's base) can be employed.[2]

  • Low Reaction Temperature: N-alkylation reactions often require heating to proceed at a reasonable rate. If the reaction is being run at room temperature with no progress, gradually increasing the temperature while monitoring the reaction by TLC is recommended. Many N-alkylation procedures are conducted at elevated temperatures, sometimes up to the reflux temperature of the solvent.

  • Poor Solvent Choice: The solvent can significantly impact reaction rates and solubility of the reactants.

    • Polar Aprotic Solvents: Solvents like acetonitrile (MeCN) and N,N-dimethylformamide (DMF) are generally good choices for Sₙ2 reactions as they can solvate the cation while leaving the nucleophile relatively free.[2]

    • Protic Solvents: While sometimes used, protic solvents like ethanol or water can solvate the nucleophilic amine, potentially slowing down the reaction.

Troubleshooting Workflow for Low Conversion

Caption: A decision tree for troubleshooting low reaction yield.

Issue 2: Formation of Quaternary Ammonium Salt Byproduct

Symptoms: A significant amount of a highly polar byproduct is observed by TLC or LC-MS, which is likely the over-alkylated quaternary ammonium salt.

Potential Causes and Solutions:

  • Excess Alkylating Agent: Using a stoichiometric excess of the haloacetic acid derivative can lead to a second alkylation of the desired tertiary amine product. The product, (3-Dimethylamino-piperidin-1-yl)-acetic acid, is itself a tertiary amine and can be nucleophilic.

    • Control Stoichiometry: Use a 1:1 molar ratio of the 3-(Dimethylamino)piperidine to the alkylating agent, or even a slight excess of the piperidine starting material.

  • High Concentration of Alkylating Agent: Adding the alkylating agent all at once can create localized high concentrations, favoring over-alkylation.

    • Slow Addition: Add the alkylating agent dropwise or via a syringe pump over a period of time to maintain a low concentration and promote mono-alkylation.[2]

  • High Reaction Temperature: Elevated temperatures can sometimes increase the rate of the second alkylation. If over-alkylation is a significant issue, consider running the reaction at a lower temperature for a longer period.

Quantitative Guide to Minimizing Over-Alkylation

ParameterStandard ConditionOptimized Condition for Mono-alkylationRationale
Stoichiometry (Amine:Alkylating Agent) 1:1.11.1:1A slight excess of the amine ensures the alkylating agent is consumed before it can react with the product.
Addition of Alkylating Agent All at onceSlow, dropwise addition over 1-2 hoursMaintains a low concentration of the alkylating agent, favoring reaction with the more abundant starting amine.
Reaction Temperature RefluxRoom Temperature to 50°CLower temperatures can improve the selectivity for mono-alkylation over di-alkylation.
Issue 3: Difficulty in Product Isolation and Purification

Symptoms: The final product is difficult to purify, and you observe issues with solubility or separation from starting materials and byproducts.

Potential Causes and Solutions:

  • Zwitterionic Nature of the Product: (3-Dimethylamino-piperidin-1-yl)-acetic acid is a zwitterionic compound, meaning it has both a positive (quaternary ammonium) and a negative (carboxylate) charge in the same molecule at neutral pH. This can lead to unusual solubility characteristics.

    • Purification Strategy:

      • Acid-Base Extraction: The zwitterionic nature of amino acids can be exploited for purification. However, due to the presence of the dimethylamino group, the isoelectric point might be complex. A careful pH adjustment during aqueous workup can be beneficial.

      • Ion-Exchange Chromatography: This is a powerful technique for purifying zwitterionic compounds. A cation or anion exchange resin can be used to bind the product, which can then be eluted by changing the pH or ionic strength of the eluent.[3]

      • Reverse-Phase Chromatography: While challenging for highly polar compounds, reverse-phase HPLC with an appropriate mobile phase (e.g., water/acetonitrile with a modifier like formic acid or trifluoroacetic acid) can be effective.

  • Contamination with Inorganic Salts: The use of inorganic bases like K₂CO₃ can lead to the formation of inorganic salts that may co-precipitate with the product.

    • Washing: Thoroughly washing the crude product with a solvent in which the inorganic salts are soluble but the product is not (e.g., cold ethanol or isopropanol) can help remove these impurities.

    • Filtration: If the product is soluble in the reaction solvent, filtering the reaction mixture to remove the insoluble inorganic base and its salts before workup is a crucial step.

Frequently Asked Questions (FAQs)

Q1: What is the best alkylating agent to use: chloroacetic acid, bromoacetic acid, or their esters?

For laboratory-scale synthesis, ethyl bromoacetate is often a good choice. It is more reactive than ethyl chloroacetate, leading to faster reaction times and potentially higher yields.[4] The resulting ester can then be hydrolyzed to the desired carboxylic acid. Using the free haloacetic acid is also a viable option, but may require stronger basic conditions to deprotonate the carboxylic acid in addition to neutralizing the hydrohalic acid byproduct.

Q2: Do I need to protect the dimethylamino group on the piperidine ring?

In most cases, protection of the exocyclic dimethylamino group is not necessary. The secondary amine of the piperidine ring is generally more nucleophilic and will react preferentially. However, if you are observing side reactions involving the dimethylamino group, protection with a suitable protecting group might be considered, though this adds extra steps to the synthesis.

Q3: What is a typical experimental protocol for this synthesis?

General Experimental Protocol (Adaptable)

Caption: A generalized workflow for the synthesis of (3-Dimethylamino-piperidin-1-yl)-acetic acid.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(Dimethylamino)piperidine (1.0 eq.) and a suitable base such as potassium carbonate (1.5-2.0 eq.) in an anhydrous polar aprotic solvent like acetonitrile or DMF.

  • Addition of Alkylating Agent: Slowly add the alkylating agent (e.g., ethyl bromoacetate, 1.0-1.1 eq.) to the stirred reaction mixture at room temperature. For larger scale reactions, using a syringe pump for the addition is recommended to maintain a low concentration of the alkylating agent.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to 40-60°C. The optimal temperature and reaction time will depend on the specific reactants and should be determined by monitoring the reaction.

  • Monitoring: Follow the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Hydrolysis (if using an ester): If an ester of the haloacetic acid was used, the resulting product will be an ester. This can be hydrolyzed to the carboxylic acid using standard procedures, such as treatment with aqueous sodium hydroxide followed by acidification.

  • Purification: The crude product can be purified by a suitable method such as recrystallization or column chromatography. Given the zwitterionic nature of the final product, ion-exchange chromatography is often a highly effective purification technique.

Q4: How can I effectively monitor the reaction progress?

TLC is a simple and effective method for monitoring the reaction. Use a suitable eluent system (e.g., a mixture of dichloromethane and methanol, with a small amount of ammonia for basic compounds) to separate the starting material, product, and any byproducts. The starting amine and the product will have different polarities and should be readily distinguishable. Staining with ninhydrin can be useful for visualizing the secondary amine starting material.

Q5: What are the key safety considerations for this synthesis?

  • Alkylating Agents: Haloacetic acid derivatives are alkylating agents and should be handled with care as they are corrosive, lachrymatory, and potentially mutagenic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Bases: Handle strong bases like potassium carbonate and DIPEA with care, as they are corrosive.

  • Solvents: Acetonitrile and DMF are flammable and have associated health risks. Avoid inhalation and skin contact.

By carefully considering these troubleshooting strategies and frequently asked questions, you will be better equipped to optimize the synthesis of (3-Dimethylamino-piperidin-1-yl)-acetic acid, leading to improved yields and higher purity of your final product.

References

  • BenchChem. (2025).
  • Hospodková, A., Matysová, L., & Nováková, L. (2011). Separation of α-amino acids using a series of zwitterionic sulfobetaine exchangers. Journal of Chromatography A, 1218(37), 6495–6502. [Link]

  • Cardoso, M. B., & Pessoa, F. L. P. (2001). Extraction of Zwitterionic Amino Acids with Reverse Micelles in the Presence of Different Ions. Industrial & Engineering Chemistry Research, 40(14), 3176–3181. [Link]

  • Cardoso, M. B., & Pessoa, F. L. P. (2001). Extraction of Zwitterionic Amino Acids with Reverse Micelles in the Presence of Different Ions. Industrial & Engineering Chemistry Research, 40(14), 3176-3181. [Link]

  • BenchChem. (2025).
  • Lodhi, N. A. (2017). Procedure for N-alkylation of Piperidine?. ResearchGate. [Link]

  • Grinstead, R. R. (1987). U.S. Patent No. 4,661,606. Washington, DC: U.S.
  • Tavangar, F. (1991). Reverse Micellar Extraction of Ionic and Zwitterionic Species from Aqueous Solutions. University of Ottawa.
  • Wünsch, B., & Höfner, G. (2017). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 350(5), 1700018. [Link]

  • S.A. (2010). Supporting Information. [Link]

  • American Chemical Society Green Chemistry Institute. (n.d.).
  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. [Link]

  • Edwards, P. D., et al. (1997). Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders. (WO 1997/049698 A1).
  • Liu, J., et al. (2012). N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof. (CN 101565397 B).
  • Eastgate, M. D., et al. (2020). Synthesis of stable-isotope-labeled N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide and N-(3-dimethylaminopropyl)-N'-ethylurea. Journal of Labelled Compounds and Radiopharmaceuticals, 63(13), 526–530. [Link]

  • Zhang, W., et al. (2016). Preparation method of N, N-dimethylglycine for industrial production. (CN 103467324 B).
  • Shaheen, M. A. (2018). What are the best conditions for the reaction of primary amine with ethylbromo acetate?. ResearchGate. [Link]

  • Sigma-Aldrich. (n.d.). piperidin-1-yl-acetic acid AldrichCPR.
  • Kumar, S., et al. (2013). Process for preparation of n,n-di substituted carboxamides. (WO 2013/065059 A1).
  • Sree Ram Babu, J., et al. (2014). Synthesis, characterization and biological evaluation of some novel N1,N3- substituted 1-piperidin-4-yl-1,3-dihydro. Der Pharma Chemica, 6(5), 58-63.
  • Han, X., et al. (2014). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. Bioorganic & Medicinal Chemistry Letters, 24(22), 5175–5179. [Link]

  • Kumar, R., et al. (2019). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 58B(11), 1269-1275.
  • Chamakuri, S., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(11), 3433. [Link]

  • Eastgate, M. D., et al. (2020). Synthesis of Stable-Isotope Labelled N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide and N-(3-Dimethylaminopropyl)-N'-ethylurea. ResearchGate. [Link]

  • Wang, Y., et al. (2016). Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method. (CN 103865964 A).
  • Yurttaş, L., et al. (2025). Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases.
  • Wang, J., et al. (2012). The synthetic method of 4-dimethylaminopiperidine hydrochloride. (CN 101531628 B).
  • NextSDS. (n.d.). (3-METHYL-PIPERIDIN-1-YL)
  • ChemicalBook. (n.d.). [(R)-3-(Acetyl-Methyl-aMino)-piperidin-1-yl]-acetic acid.
  • Al-Ghorbani, M., et al. (2021). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. Molecules, 26(15), 4486. [Link]

  • Pelipko, V. V., et al. (2022). Features of the interaction of ethyl 3-bromo-3-nitroacrylate with dimethyl propanedioate. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidin-1-yl-acetic acid. PubChem.

Sources

Optimization

Technical Support Center: Troubleshooting Poor Solubility of (3-Dimethylamino-piperidin-1-yl)-acetic acid

Introduction Welcome to the technical support center for (3-Dimethylamino-piperidin-1-yl)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for (3-Dimethylamino-piperidin-1-yl)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. As an amphoteric molecule containing both acidic and basic functional groups, its solubility is highly dependent on experimental conditions. This document provides a structured, in-depth approach to understanding and overcoming these challenges, moving from fundamental principles to advanced formulation strategies. Our goal is to empower you with the causal understanding and practical methodologies needed to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)
FAQ 1: Why is my (3-Dimethylamino-piperidin-1-yl)-acetic acid poorly soluble in neutral aqueous solutions (e.g., PBS at pH 7.4)?

Answer:

The poor solubility of (3-Dimethylamino-piperidin-1-yl)-acetic acid at or near neutral pH is a direct consequence of its molecular structure. The compound possesses a carboxylic acid group (an acidic center) and two basic nitrogen atoms (a tertiary amine on the piperidine ring and the piperidine ring nitrogen itself). This dual functionality makes it an amphoteric compound.

In a specific pH range, the molecule exists predominantly as a zwitterion . In this state, the carboxylic acid group is deprotonated (negatively charged, -COO⁻) and at least one of the amino groups is protonated (positively charged, -NH⁺). While the molecule has charged groups, its overall net charge is zero. This neutrality minimizes interactions with polar water molecules and maximizes strong intermolecular electrostatic attractions in the solid state (crystal lattice energy), leading to significantly reduced aqueous solubility.[1][2] This pH at which the molecule has no net charge is known as the isoelectric point (pI) . The lowest aqueous solubility for amphoteric compounds typically occurs at their pI.[2]

cluster_low_ph Low pH (e.g., pH < 2) cluster_pi Isoelectric Point (pI) cluster_high_ph High pH (e.g., pH > 10) low_ph Cationic Form (Net Positive Charge) High Aqueous Solubility pi Zwitterionic Form (Net Zero Charge) LOW AQUEOUS SOLUBILITY low_ph->pi  Increase pH   high_ph Anionic Form (Net Negative Charge) High Aqueous Solubility pi->high_ph  Increase pH  

Caption: Ionization states of (3-Dimethylamino-piperidin-1-yl)-acetic acid vs. pH.

FAQ 2: What is the most effective initial step to improve the aqueous solubility of my compound?

Answer:

The most critical and effective first step is pH adjustment . By shifting the pH of your solvent significantly away from the compound's isoelectric point (pI), you can force the equilibrium towards a predominantly charged (cationic or anionic) species, which will be vastly more soluble in aqueous media.[1][3][4]

The relationship between pH, pKa, and the ratio of charged to uncharged species is described by the Henderson-Hasselbalch equation .[5][6]

  • To create a soluble cationic form: Adjust the pH to be at least 2 units below the pKa of the carboxylic acid group. At this acidic pH, the carboxyl group will be fully protonated (-COOH) while the amino groups are protonated (-NH⁺), resulting in a net positive charge.

  • To create a soluble anionic form: Adjust the pH to be at least 2 units above the pKa of the most basic amino group. At this alkaline pH, the amino groups will be in their neutral free base form, while the carboxyl group is deprotonated (-COO⁻), resulting in a net negative charge.

Troubleshooting Workflow for Initial Solubilization

start Start: Compound is Insoluble in Aqueous Buffer (e.g., pH 7.4) decision Is pH adjustment permissible for the experiment? start->decision acid_path Adjust pH to < 4 (e.g., with 0.1 M HCl) decision->acid_path Yes failure Proceed to Advanced Strategies (Co-solvents, Formulation) decision->failure No check_sol_acid Is compound soluble? acid_path->check_sol_acid base_path Adjust pH to > 10 (e.g., with 0.1 M NaOH) check_sol_base Is compound soluble? base_path->check_sol_base check_sol_acid->base_path No, try basic pH success Success: Compound Solubilized (Proceed with experiment) check_sol_acid->success Yes check_sol_base->success Yes check_sol_base->failure No

Caption: Initial troubleshooting workflow for solubility issues.

FAQ 3: Adjusting pH isn't sufficient or is incompatible with my assay. What other strategies can I employ?

Answer:

When pH modification is not a viable option, several formulation-based strategies can be used to enhance solubility. These methods work by altering the properties of the solvent or the compound itself to improve solvation.

  • Use of Co-solvents: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[7][8] This can help solubilize non-polar or zwitterionic compounds by weakening the strong intermolecular forces in the compound's crystal lattice.[9] For in vivo studies, it is critical to use pharmaceutically acceptable co-solvents.[1]

    Co-solventTypical ConcentrationUse Case & Comments
    DMSO 5-10%Excellent solubilizing power for a wide range of compounds.[9] Often used for preparing high-concentration stock solutions. Can have cellular effects.
    Ethanol 10-25%Good for compounds with hydrogen bonding capabilities.[9] Generally well-tolerated in many formulations.
    Propylene Glycol (PG) 10-40%A common vehicle in pharmaceutical formulations, less volatile than ethanol.[7]
    Polyethylene Glycol 400 (PEG 400) 10-50%A non-volatile, low-toxicity co-solvent widely used in oral and parenteral formulations.[7][9]
  • Salt Formation: Synthesizing or purchasing a pre-formed salt of your compound (e.g., (3-Dimethylamino-piperidin-1-yl)-acetic acid hydrochloride) is a highly effective strategy.[10] Salt forms of drugs typically have significantly higher aqueous solubility and faster dissolution rates than their corresponding free base or zwitterionic forms.[11][12][13] This is because the salt readily dissociates into ions, which are easily solvated by water.

  • Use of Surfactants: For challenging compounds, especially in formulations for in vivo studies, surfactants can be used. At concentrations above the critical micelle concentration (CMC), surfactants form micelles that can encapsulate the poorly soluble compound, increasing its apparent solubility.[1][14] Common examples include Tween® 80 and Solutol® HS-15.[1][14]

  • Gentle Heating: Increasing the temperature can enhance the dissolution rate and solubility limit for many compounds.[1] However, this must be done with caution, as excessive heat can cause chemical degradation. Always verify the stability of your compound at elevated temperatures. This method is often best for initial solubilization, as the compound may precipitate upon cooling.[1]

  • Advanced Techniques: For particularly difficult cases, more advanced methods can be explored:

    • Complexation with Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They can encapsulate the poorly soluble molecule, forming an inclusion complex with greatly enhanced aqueous solubility.[9][10][15]

    • Particle Size Reduction: Techniques like micronization increase the surface-area-to-volume ratio of the solid compound, which can lead to a faster rate of dissolution.[9][13]

Experimental Protocols
Protocol 1: Determining the pH-Solubility Profile

This protocol provides a systematic way to assess your compound's solubility across a range of pH values, helping you identify the optimal conditions for your experiment.

Materials:

  • (3-Dimethylamino-piperidin-1-yl)-acetic acid

  • A series of buffers (e.g., 0.1 M HCl for pH 1-2, citrate buffers for pH 3-6, phosphate buffers for pH 6-8, borate buffers for pH 9-10)

  • Microcentrifuge tubes or glass vials

  • Shaker or vortexer

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of the solid compound to a series of vials, each containing a different pH buffer. Ensure enough solid is present that some remains undissolved at the end.

  • Seal the vials and place them on a shaker at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-72 hours for thermodynamic solubility).[10]

  • After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Carefully withdraw a sample from the supernatant of each vial.

  • Filter the sample through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC-UV.

  • Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer. The resulting graph will reveal the pH-solubility profile and help you select the most appropriate pH for solubilization.

Protocol 2: Differentiating Kinetic and Thermodynamic Solubility

It is crucial to understand the difference between kinetic and thermodynamic solubility, as they can yield vastly different results and have different implications for your experiments.[16]

  • Kinetic Solubility: Measures the concentration at which a compound precipitates when a high-concentration DMSO stock is rapidly diluted into an aqueous buffer.[17] It is a measure of apparent solubility and is often higher than thermodynamic solubility due to the formation of supersaturated solutions.[16] It is useful for high-throughput screening.[18]

  • Thermodynamic Solubility: Measures the true equilibrium solubility of a compound, where the dissolved solute is in equilibrium with the solid material.[19] This is a more accurate and relevant measure for formulation and development.[20]

cluster_kinetic Kinetic Solubility Assay (Turbidimetric) cluster_thermo Thermodynamic Solubility Assay (Shake-Flask) k1 Prepare compound serial dilution in DMSO k2 Dilute 1:50 into aqueous buffer (pH 7.4) k1->k2 k3 Incubate for 1-2 hours at 25°C k2->k3 k4 Measure turbidity (Absorbance at 620 nm) k3->k4 k5 Result: Apparent Solubility (µM) k4->k5 t1 Add excess solid compound to aqueous buffer t2 Shake to equilibrate (24-48 hours) t1->t2 t3 Centrifuge/Filter to remove undissolved solid t2->t3 t4 Quantify supernatant concentration (HPLC/LC-MS) t3->t4 t5 Result: Equilibrium Solubility (µg/mL) t4->t5

Sources

Troubleshooting

optimizing extraction protocols for (3-Dimethylamino-piperidin-1-yl)-acetic acid from aqueous media

Welcome to the Application Support Hub. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with extracting (3-Dimethylamino-piperidin-1-yl)-acetic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Hub. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with extracting (3-Dimethylamino-piperidin-1-yl)-acetic acid from aqueous media.

This molecule is notoriously difficult to isolate due to its multi-ionizable, zwitterionic nature. It contains two basic tertiary amines (the piperidine nitrogen and the dimethylamino group) and one acidic carboxylic acid. Understanding the causality between the molecule's ionization state and your extraction chemistry is the key to achieving high recovery rates.

Part 1: Troubleshooting FAQs (The "Why" and "How")

Q1: Why is my standard Liquid-Liquid Extraction (LLE) recovery near zero at physiological pH? A: At pH 7.4, (3-Dimethylamino-piperidin-1-yl)-acetic acid exists predominantly as a highly polar cation. The carboxylic acid (pKa ~3.5) is deprotonated (anionic), while both tertiary amines (pKa ~9.5–10.5) remain protonated (cationic), resulting in a net +1 charge. This highly charged state creates a dense, impenetrable hydration shell. Standard organic solvents (like ethyl acetate or dichloromethane) lack the solvating power to disrupt this hydration sphere, preventing the molecule from partitioning into the organic phase.

Q2: How do I successfully extract this compound using Solid-Phase Extraction (SPE)? A: You must abandon standard reversed-phase SPE and utilize Mixed-Mode Cation Exchange (MCX) . MCX sorbents feature a dual-retention mechanism combining hydrophobic reversed-phase interactions with strong cation exchange via sulfonic acid groups[1]. By acidifying your sample to pH 2.0, you fully protonate both amines and neutralize the carboxylic acid. The molecule acts as a strong dication and binds aggressively to the negatively charged sulfonic acid moieties on the sorbent[2]. After washing away neutral and acidic interferences with 100% organic solvents, you can elute the target by applying a highly basic solvent (e.g., 5% NH₄OH in methanol). The high pH neutralizes the amines, instantly breaking the ionic bond and releasing the analyte[3].

Q3: My downstream assay is incompatible with SPE. Can I force this molecule into an organic phase using LLE? A: Yes, but you must use Reactive Ion-Pair Extraction . Because the molecule contains a carboxylic acid, you can adjust the aqueous phase to pH > 11.5. At this pH, both tertiary amines are neutralized, leaving the carboxylate as the sole charged moiety (anion). By introducing a quaternary amine carrier—such as Aliquat-336—into an organic diluent, you form a lipophilic, neutral ion-pair complex with the carboxylate. This complex readily partitions into organic solvents like n-butyl acetate[4].

Part 2: Mechanistic Workflows & Logical Relationships

SPE_Workflow N1 1. Acidify Sample (pH 2.0) N2 2. Load MCX (Cation Binding) N1->N2 N3 3. Acidic Wash (Remove Acids) N2->N3 N4 4. Organic Wash (Remove Neutrals) N3->N4 N5 5. Basic Elution (5% NH4OH in MeOH) N4->N5

Fig 1: Mixed-Mode Cation Exchange (MCX) SPE workflow for basic zwitterionic compounds.

IonPair A Analyte Anion (pH > 11) C Neutral Ion-Pair Complex A->C B Aliquat-336 (Carrier Cation) B->C D Organic Phase Extraction C->D

Fig 2: Mechanism of reactive ion-pair extraction using a quaternary amine carrier.

Part 3: Quantitative Data Summary

The table below summarizes the expected performance metrics of various extraction strategies based on the physicochemical behavior of multi-ionizable amines[1][2][4].

Extraction StrategyAqueous Phase pHPrimary MechanismTypical Recovery (%)Matrix Effect Reduction
Standard LLE (EtOAc) 7.4Hydrophobic Partitioning< 5%Poor
Ion-Pair LLE (Aliquat-336) 11.5Reactive Ion-Pairing75 - 85%Moderate
Mixed-Mode SPE (MCX) 2.0 (Load) / 11.0 (Elute)Strong Cation Exchange> 90%Excellent

Part 4: Step-by-Step Experimental Protocols

Every protocol described below is designed as a self-validating system . By analyzing the intermediate waste fractions, you can mathematically prove where losses occur and adjust parameters accordingly.

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE

Optimal for high-recovery, low-matrix-effect LC-MS/MS workflows.

  • Pre-treatment: Dilute 100 µL of the aqueous sample with 300 µL of 2% Formic Acid in water. Verify that the pH is ≤ 2.5 to ensure full protonation of both tertiary amines.

  • Conditioning: Pass 1 mL of 100% Methanol followed by 1 mL of 2% Formic Acid in water through a 30 mg MCX cartridge (e.g., Waters Oasis MCX)[3].

  • Loading: Apply the acidified sample at a controlled flow rate of 1 mL/min.

    • Self-Validation Step: Collect the load effluent. Analyze it via LC-MS/MS; absence of the analyte confirms 100% retention efficiency on the sulfonic acid phase.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in water to remove hydrophilic and acidic interferences.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol to remove neutral hydrophobic interferences[3].

  • Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. The high pH deprotonates the amines, breaking the electrostatic interaction.

  • Post-Extraction: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in your initial LC mobile phase.

Protocol B: Reactive Ion-Pair LLE

Alternative for matrices where SPE is unfeasible (e.g., high-particulate suspensions).

  • Pre-treatment: Adjust the aqueous sample pH to 11.5 using 0.1 M NaOH. This guarantees the carboxylic acid is fully deprotonated and both tertiary amines are neutral.

  • Carrier Preparation: Prepare the organic extraction phase by dissolving 50 mM Aliquat-336 (a quaternary ammonium chloride) in n-butyl acetate[4].

  • Extraction: Add 1 mL of the Aliquat-336 organic phase to 1 mL of the pH-adjusted aqueous sample.

  • Partitioning: Vortex vigorously for 5 minutes to maximize the interfacial surface area for the ion-exchange reaction, then centrifuge at 4000 rpm for 10 minutes to resolve the emulsion.

  • Recovery: Carefully aspirate the upper organic layer, which now contains the neutral ion-pair complex, for downstream analysis.

    • Self-Validation Step: Re-extract the remaining aqueous layer with fresh organic phase. If the second extraction yields >10% of the total analyte, increase the Aliquat-336 concentration to prevent carrier depletion.

Part 5: References

1. Extraction of 7-Aminocephalosporanic Acid with Secondary, Tertiary, and Quaternary Amines | Journal of Chemical & Engineering Data - ACS Publications. acs.org.[Link] 2.[2] Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds - MDPI. mdpi.com.[Link] 3. High Throughput Extraction of Melamine using EVOLUTE CX Mixed-mode SPE Plates. chromatographyonline.com.[Link] 4.[3] High-Sensitivity LC-MS/MS Quantification of Peptides and Proteins in Complex Biological Samples: The Impact of Enzymatic Digestion and Internal Standard Selection on Method Performance | Analytical Chemistry - ACS Publications. acs.org.[Link]

Sources

Optimization

Technical Support Center: Stability &amp; Storage of (3-Dimethylamino-piperidin-1-yl)-acetic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical vulnerabilities of (3-Dimethylamino-piperidin-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical vulnerabilities of (3-Dimethylamino-piperidin-1-yl)-acetic acid.

This compound features a piperidine ring, a tertiary dimethylamino group, and a carboxylic acid moiety. This structural combination results in a zwitterionic character that makes the molecule highly susceptible to moisture-induced physical changes and oxidative degradation[1]. The protocols and troubleshooting steps below are designed as self-validating systems to ensure maximum stability and experimental reproducibility during long-term storage.

Mechanistic Overview of Degradation

Understanding the causality behind degradation is critical for preventing it. The molecule faces three primary environmental threats:

  • Oxidation: The two tertiary amines (the piperidine nitrogen and the dimethylamino group) are highly prone to autoxidation and peroxide-mediated oxidation, leading to the formation of N-oxides[2].

  • Hygroscopicity: As an amino acid derivative, it exists as a zwitterion in the solid state. Zwitterionic networks readily absorb atmospheric moisture, leading to deliquescence (dissolving in absorbed water)[1]. This absorbed water acts as a plasticizer, increasing molecular mobility and exponentially accelerating chemical degradation.

  • Decarboxylation: The N-acetic acid group can undergo oxidative or thermal decarboxylation if exposed to high heat or strong oxidizing agents.

Degradation Target (3-Dimethylamino-piperidin-1-yl) -acetic acid Oxidation Oxidation (O2, Light, Metals) Target->Oxidation Decarboxylation Decarboxylation (Heat, Acidic pH) Target->Decarboxylation Hygroscopicity Moisture Absorption (High RH%) Target->Hygroscopicity NOxide N-oxide Formation (Tertiary Amines) Oxidation->NOxide CO2Loss Loss of CO2 (Alpha-amino acid cleavage) Decarboxylation->CO2Loss Deliquescence Deliquescence & Accelerated Degradation Hygroscopicity->Deliquescence

Figure 1: Primary degradation pathways of (3-Dimethylamino-piperidin-1-yl)-acetic acid.

Troubleshooting FAQs

Q1: My lyophilized powder turned from a crisp white solid into a yellow, sticky paste. What happened, and is it still usable? A: The compound has undergone deliquescence followed by autoxidation. The zwitterionic nature of the molecule makes it highly hygroscopic[1]. Once it absorbs sufficient moisture from the air, the solid matrix collapses into a concentrated aqueous film. In this state, the tertiary amines are rapidly oxidized by atmospheric oxygen to form yellow/brown N-oxide impurities[2]. Do not use this batch for sensitive assays. To prevent this, always store the solid in a tightly sealed container with a desiccant.

Q2: How can I prevent N-oxide formation during long-term storage of the solid? A: N-oxide formation is driven by the reaction of the tertiary amines with molecular oxygen or trace peroxides[2]. To prevent this:

  • Exclude Oxygen: Purge the storage vial with an inert gas (Argon is heavier than air and preferred over Nitrogen) before sealing.

  • Exclude Light: Store in amber vials, as UV light catalyzes radical-mediated autoxidation.

  • Temperature Control: Store at -20°C to reduce the thermodynamic rate of oxidation.

Q3: Does the pH of my stock solution affect its stability? A: Yes, significantly. In aqueous solutions, the unprotonated (free base) form of a tertiary amine is much more susceptible to oxidation than the protonated form[3]. The lone pair of electrons on the nitrogen is required for the initial oxidative attack. By maintaining a slightly acidic pH (e.g., pH 4.0 - 5.0), you ensure that both the piperidine and dimethylamino nitrogens remain protonated, thereby shielding them from oxidation[3]. However, avoid dropping the pH too low (< pH 2), as extreme acidity can catalyze the hydrolysis of the acetic acid moiety.

Quantitative Stability Data

The following table summarizes the degradation kinetics of (3-Dimethylamino-piperidin-1-yl)-acetic acid under various storage conditions. Data is presented as the percentage of intact active pharmaceutical ingredient (API) remaining.

Storage ConditionAtmospherePackaging1 Month Purity3 Month Purity6 Month PurityPrimary Degradant
25°C / 60% RH AirOpen Vial82.4%54.1%< 20%N-oxides, Deliquesced
4°C AirSealed, Clear96.5%91.2%85.0%N-oxides
-20°C ArgonSealed, Amber, Desiccant99.9% 99.8% 99.5% None detected
Solution (pH 7.4, 25°C) AirClear Tube88.0%71.5%50.2%N-oxides
Solution (pH 4.0, 4°C) AirAmber Tube98.2%95.5%91.0%Trace N-oxides

Standard Operating Procedures (SOPs)

To ensure scientific integrity and reproducibility, follow these validated workflows for storage and quality control.

StorageWorkflow Step1 1. Lyophilization (Remove H2O) Step2 2. Argon/N2 Purge (Displace O2) Step1->Step2 Step3 3. Desiccant Sealing (Prevent Moisture) Step2->Step3 Step4 4. -20°C Storage (Thermal Stability) Step3->Step4

Figure 2: Optimal workflow for the long-term storage of the compound.

SOP 1: Preparation of Solid Aliquots for Long-Term Storage

Objective: To create a self-validating, moisture-free, and oxygen-free environment for the solid compound.

  • Lyophilization: Dissolve the compound in LC-MS grade water (or a volatile buffer if pH adjustment is needed) and freeze-dry for 24-48 hours to ensure complete removal of bound water.

  • Aliquoting: Working inside a low-humidity glove box (RH < 10%), transfer the dry powder into pre-weighed, amber glass vials. Causality: Creating single-use aliquots prevents repeated freeze-thaw and moisture-exposure cycles during future experiments.

  • Inert Gas Purging: Gently blow a stream of high-purity Argon gas into the vial for 15-20 seconds. Argon displaces the oxygen-rich air, neutralizing the primary driver of autoxidation.

  • Sealing and Storage: Cap the vials immediately with PTFE-lined septa. Place the vials inside a secondary Mylar pouch containing a silica gel desiccant packet. Seal the pouch and store at -20°C.

SOP 2: Stability-Indicating HPLC-MS Assay

Objective: To accurately quantify degradation, specifically differentiating the parent compound from its N-oxide derivatives.

  • Sample Preparation: Reconstitute a 1 mg aliquot in 1 mL of Mobile Phase A (0.1% Formic Acid in Water). Causality: Formic acid ensures the amines are fully protonated, providing sharp chromatographic peak shapes and preventing on-column oxidation during the run.

  • Chromatographic Separation: Use a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Mobile Phase B (0.1% Formic Acid in Acetonitrile) over 10 minutes.

  • Mass Spectrometry Detection: Monitor via ESI+ (Electrospray Ionization). The parent compound will appear at its expected [M+H]+ m/z. N-oxides will elute slightly earlier (due to increased polarity) and will exhibit a distinct m/z shift of +16 Da (addition of oxygen).

References

  • Waterman, K. C., et al. "Stabilization of Pharmaceuticals to Oxidative Degradation." Pharmaceutical Development and Technology (via USPTO). 3

  • "Oxidation of Drugs during Drug Product Development: Problems and Solutions." National Center for Biotechnology Information (NCBI) / PMC. 2

  • "Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review." National Center for Biotechnology Information (NCBI) / PMC. 1

Sources

Troubleshooting

HPLC mobile phase optimization for (3-Dimethylamino-piperidin-1-yl)-acetic acid analysis

Welcome to the Technical Support Center for the chromatographic analysis of (3-Dimethylamino-piperidin-1-yl)-acetic acid . As a Senior Application Scientist, I have designed this guide to address the specific thermodynam...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of (3-Dimethylamino-piperidin-1-yl)-acetic acid . As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with this highly polar, zwitterionic molecule.

This compound features a tertiary piperidine nitrogen, a dimethylamino group, and a carboxylic acid. This unique structural motif results in extreme hydrophilicity and multiple ionization states, making conventional Reversed-Phase Liquid Chromatography (RP-LC) highly susceptible to retention failure and peak tailing. This guide provides field-proven, self-validating methodologies to establish robust, LC-MS compatible assays.

Interactive Troubleshooting Matrix

When analyzing highly polar diamine-acids, failures are rarely due to instrument malfunction; they are driven by mobile phase chemistry. The table below summarizes quantitative parameters, root causes, and corrective actions.

Chromatographic IssueQuantitative IndicatorChemical CausalityRecommended Solution
Zero/Poor Retention Retention Factor ( k′ ) < 1.0Dewetting / Phase Collapse: The highly polar analyte prefers the aqueous mobile phase. In RP-LC, highly aqueous mobile phases are expelled from the hydrophobic C18 pores, eliminating interaction.Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) or use an Ion-Pairing reagent (e.g., 0.1% TFA) in RP-LC.
Severe Peak Tailing Tailing Factor ( Tf​ ) > 2.0Secondary Interactions: Positively charged amines undergo strong electrostatic ion-exchange with unreacted, negatively charged silanols ( Si−O− ) on the silica support[1].Increase buffer ionic strength (e.g., 20 mM Ammonium Formate) to compete for silanol sites, and adjust pH to 3.7[2].
Retention Time Drift RT %RSD > 2.0%Incomplete Hydration Layer: HILIC relies on a dynamic, water-rich sub-layer on the stationary phase. Insufficient equilibration prevents this layer from stabilizing.Equilibrate the column with a minimum of 20 to 50 column volumes (CV) of the initial mobile phase before the first injection.
Split Peaks Resolution ( Rs​ ) of split < 1.0Solvent Mismatch: Injecting the sample in a highly aqueous diluent disrupts the local HILIC partitioning mechanism, causing the analyte to elute prematurely in the injection plug.Match the sample diluent to the initial mobile phase conditions (e.g., 75–90% Acetonitrile ).

Frequently Asked Questions: Mechanistic Deep Dives

Q1: Why does (3-Dimethylamino-piperidin-1-yl)-acetic acid elute in the void volume on my standard C18 column, even with a 100% aqueous mobile phase? A: This is a classic thermodynamic failure. The molecule has a highly negative logP (partition coefficient), meaning its affinity for water vastly exceeds its affinity for the hydrophobic C18 ligands. Furthermore, running a standard C18 column in 100% aqueous conditions leads to a phenomenon called "dewetting". The aqueous mobile phase is physically expelled from the hydrophobic pores of the stationary phase, reducing the effective surface area to near zero. To retain this compound, you must change the retention mechanism entirely—either by utilizing HILIC to partition the analyte into an aqueous layer[1], or by adding a hydrophobic ion-pairing agent to artificially increase the analyte's lipophilicity.

Q2: How do I choose between HILIC and Ion-Pairing Reversed-Phase (IP-RP) for this specific compound? A: The decision hinges on your detection method.

  • For LC-MS/MS: HILIC is the mandatory choice. HILIC utilizes an acetonitrile-rich mobile phase (>70% ACN) which provides highly efficient electrospray desolvation, drastically improving MS sensitivity.

  • For UV Detection: IP-RP is viable. You can use reagents like Sodium Hexanesulfonate or Trifluoroacetic Acid (TFA) to neutralize the basic amines and facilitate C18 retention. However, these reagents cause severe ion suppression in mass spectrometry and permanently alter the selectivity of the column.

Q3: What is the optimal mobile phase pH to prevent peak tailing for this diamine-acid zwitterion? A: The optimal pH for MS-compatible analysis is 3.7 , achieved using an Ammonium Formate buffer[2]. At pH 3.7, the carboxylic acid (pKa ~2-3) is partially protonated (neutralized), while both the piperidine and dimethylamino nitrogens (pKa ~8-10) are fully protonated (cationic). This locks the molecule into a consistent, positively charged state. Additionally, the formate buffer provides sufficient ionic strength to mask residual silanols on the stationary phase, effectively quenching the secondary electrostatic interactions that cause peak tailing[1].

Visualizing the Chromatographic Strategy

The ionization state of (3-Dimethylamino-piperidin-1-yl)-acetic acid dictates the required chromatographic approach. The following diagrams map out the logical workflows for method optimization.

pH_Strategy Molecule (3-Dimethylamino-piperidin-1-yl)-acetic acid Low_pH Low pH (< 3.0) Net Charge: +2 (Amines protonated, Acid neutral) Molecule->Low_pH Mid_pH Mid pH (4.0 - 7.0) Net Charge: +1 to 0 (Zwitterionic state) Molecule->Mid_pH High_pH High pH (> 9.0) Net Charge: -1 (Amines neutral, Acid ionized) Molecule->High_pH Strat_Low HILIC or Ion-Pairing RP (Excellent MS compatibility) Low_pH->Strat_Low Strat_Mid Zwitterionic HILIC (Strong dipole interactions) Mid_pH->Strat_Mid Strat_High High-pH RP-HPLC (Requires robust hybrid silica) High_pH->Strat_High

pH-dependent ionization states and corresponding chromatographic strategies.

HILIC_Workflow Start Start HILIC Optimization for Zwitterionic Amine Buffer Select Aqueous Buffer (10-20 mM Ammonium Formate) Start->Buffer pH Adjust pH (3.0 - 4.0) to protonate amines Buffer->pH Organic Set Organic Modifier (Start 90% Acetonitrile) pH->Organic Column Select Zwitterionic or Amide HILIC Column Organic->Column Equilibrate Equilibrate Column (>20 column volumes) Column->Equilibrate Test Inject Sample & Evaluate Retention Equilibrate->Test

HILIC mobile phase optimization workflow for polar zwitterions.

Validated Experimental Protocols

To ensure scientific integrity, the following protocol is designed as a self-validating system . If the System Suitability Testing (SST) criteria at the end of the protocol are not met, the assay is not chemically stable and must not be used for sample analysis.

Protocol: MS-Compatible HILIC Method Development

Objective: Establish a robust, LC-MS compatible retention mechanism for (3-Dimethylamino-piperidin-1-yl)-acetic acid using hydrophilic partitioning.

Step 1: Mobile Phase Preparation (The Causality of Buffering)

  • Mobile Phase A (Aqueous): Prepare 100 mM Ammonium Formate in LC-MS grade water. Adjust the pH to 3.7 using Formic Acid.

    • Mechanism: A concentrated aqueous stock ensures that when blended with high organic solvents, the final on-column buffer concentration remains at a functionally active 10–20 mM. This ionic strength is critical to mask silanols[2].

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

Step 2: Column Selection & Installation

  • Install a Zwitterionic HILIC column (e.g., Sulfobetaine stationary phase) or an Amide-bonded HILIC column[1].

    • Mechanism: Zwitterionic phases provide simultaneous electrostatic repulsion and attraction, which stabilizes the retention of multi-charged analytes without causing irreversible binding[1].

Step 3: Pump Blending & Gradient Design

  • Program the LC pump to deliver an initial composition of 10% Mobile Phase A and 90% Mobile Phase B .

  • Note on HILIC Gradients: Unlike RP-LC, HILIC gradients run from low aqueous to high aqueous. A typical gradient for this compound would be 90% B down to 60% B over 10 minutes.

Step 4: Critical Equilibration Phase

  • Flush the column with the initial conditions (90% B) for a minimum of 30 Column Volumes (CV) .

    • Mechanism: HILIC retention relies on the formation of a semi-immobilized water layer on the silica surface. This thermodynamic equilibrium takes significantly longer to establish than RP-LC equilibration.

Step 5: Sample Preparation

  • Dilute the analyte in a solvent that closely matches the initial mobile phase (e.g., 80% Acetonitrile / 20% Water).

    • Mechanism: Injecting a highly aqueous sample into a HILIC system destroys the localized water layer at the head of the column, causing peak splitting and retention loss.

Step 6: System Suitability Testing (Self-Validation) Inject a 1.0 µg/mL standard solution 5 consecutive times. The method is considered validated for use only if:

  • Retention Factor ( k′ ): > 2.0 (Proves the analyte is interacting with the stationary phase, not eluting in the void).

  • Tailing Factor ( Tf​ ): < 1.5 (Proves secondary silanol interactions are successfully masked).

  • Precision: Peak Area %RSD < 2.0% (Proves the HILIC water layer is fully equilibrated and stable).

References

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques Source: Waters Corporation Blog URL:[Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography Source: LCGC International URL:[Link]

  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Selecting the Optimal Peptide Coupling Reagent for (3-Dimethylamino-piperidin-1-yl)-acetic acid Amidation

Introduction: Navigating the Challenges of Hindered Amide Couplings The formation of an amide bond is one of the most fundamental and frequently performed transformations in medicinal chemistry and drug development.[1][2...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Challenges of Hindered Amide Couplings

The formation of an amide bond is one of the most fundamental and frequently performed transformations in medicinal chemistry and drug development.[1][2] While seemingly straightforward, the reaction's success is highly dependent on the nature of the coupling partners and the choice of activating reagents.[3][4] The synthesis of amides from sterically hindered and functionally complex substrates, such as (3-Dimethylamino-piperidin-1-yl)-acetic acid, presents a significant synthetic challenge.

The tertiary amine inherent in the piperidine ring introduces two primary complications:

  • Steric Hindrance: The bulky piperidine ring impedes the approach of the amine nucleophile to the activated carboxylic acid, slowing down the reaction rate and often leading to incomplete conversion.[5][6]

  • Basicity: The dimethylamino group can act as an internal base, potentially neutralizing the acid, interfering with the coupling reagent, or catalyzing undesirable side reactions.

This guide provides a comparative analysis of common peptide coupling reagents for the amidation of this challenging substrate. We will delve into the mechanistic nuances of different reagent classes, provide a robust experimental protocol for their direct comparison, and offer data-driven recommendations to guide researchers toward a successful and efficient synthesis.

The Mechanism of Action: Activating the Carboxyl Group

The core function of any coupling reagent is to convert the relatively unreactive carboxyl group of an acid into a highly reactive intermediate, typically an active ester, which is then susceptible to nucleophilic attack by an amine.[3][4] This two-step process minimizes the harsh conditions that would otherwise be required for direct condensation, thereby preserving chiral integrity and protecting sensitive functional groups.[1][7]

The general pathway can be visualized as follows:

Amide_Bond_Formation Carboxylic_Acid R-COOH (Carboxylic Acid) Active_Intermediate R-CO-X (Activated Intermediate) Carboxylic_Acid->Active_Intermediate Activation Coupling_Reagent Coupling Reagent (+ Base) Amide R-CO-NHR' (Amide) Active_Intermediate->Amide Coupling Byproducts Byproducts Active_Intermediate->Byproducts Amine R'-NH2 (Amine)

Caption: General mechanism of amide bond formation via a coupling reagent.

A Comparative Analysis of Leading Coupling Reagents

The choice of reagent is critical, especially for difficult couplings.[8] Reagents are broadly classified into carbodiimides, and the more modern phosphonium and aminium/uronium salts, each with distinct advantages and disadvantages.[3][9]

Carbodiimides: The Cost-Effective Standard
  • Examples: N,N'-Dicyclohexylcarbodiimide (DCC), N,N'-Diisopropylcarbodiimide (DIC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Mechanism: Carbodiimides react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2][10] However, this intermediate is unstable and prone to racemization and rearrangement into an unreactive N-acylurea byproduct.[2][10] To mitigate these issues, additives like 1-Hydroxybenzotriazole (HOBt) or Ethyl cyanohydroxyiminoacetate (OxymaPure) are almost always required. These additives trap the O-acylisourea to form a more stable and selective active ester, which then reacts with the amine.[7]

  • Performance Insights: While economical, carbodiimides are often less effective for sterically hindered couplings.[5] The reaction times can be longer, and the formation of the N-acylurea byproduct can complicate purification.[3] The water-soluble nature of EDC and its urea byproduct makes it a better choice for solution-phase synthesis requiring aqueous workup.[11]

Uronium/Aminium Salts: The High-Performance Workhorses
  • Examples: HATU, HBTU, HCTU, COMU.

  • Mechanism: These reagents, in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), rapidly form active esters with the carboxylic acid.

    • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is exceptionally potent because it forms an OAt ester. The nitrogen in the pyridine ring of the HOAt leaving group provides anchimeric assistance, accelerating the coupling reaction.[8] This makes HATU particularly effective for challenging and sterically hindered couplings.[6]

    • HBTU and HCTU are also highly efficient but form OBt and O-6-ClBt esters, respectively, which are generally slightly less reactive than the OAt esters from HATU.

    • COMU is a newer generation reagent based on an Oxyma leaving group. It offers high efficiency, often requiring only one equivalent of base, and its byproducts are highly water-soluble, simplifying purification.[11]

  • Performance Insights: Uronium salts are the reagents of choice for most difficult couplings due to their high reactivity and fast kinetics.[1] A key consideration is the potential for a side reaction where excess uronium reagent can guanidinylate the free N-terminus of a peptide, which is less of a concern in this specific small molecule amidation but important to note.[12] For the title substrate, HATU's superior reactivity is predicted to be highly advantageous.

Phosphonium Salts: The Clean and Efficient Alternative
  • Examples: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyAOP.

  • Mechanism: Similar to uronium salts, phosphonium reagents generate active esters. PyBOP forms an OBt ester, while the more reactive PyAOP generates an OAt ester.

  • Performance Insights: A significant advantage of phosphonium reagents is that they do not cause the guanidinylation side reaction. This makes them ideal for reactions where an excess of coupling reagent may be needed to drive a sluggish reaction to completion, a likely scenario with hindered substrates. However, they generate carcinogenic hexamethylphosphoramide (HMPA) as a byproduct, requiring careful handling.[11]

Experimental Design for Comparative Evaluation

To provide objective data, a standardized experimental protocol is essential. This protocol is designed as a self-validating system to directly compare the efficacy of selected reagents for the amidation of (3-Dimethylamino-piperidin-1-yl)-acetic acid with a model amine, benzylamine.

Caption: Workflow for the comparative evaluation of coupling reagents.

Detailed Experimental Protocol

Materials:

  • (3-Dimethylamino-piperidin-1-yl)-acetic acid

  • Benzylamine

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Reagents to be tested: EDC, OxymaPure, HBTU, HATU, PyBOP

  • UPLC/HPLC system for analysis

Procedure (to be performed for each coupling reagent):

  • Preparation: To a vial, add (3-Dimethylamino-piperidin-1-yl)-acetic acid (1.0 eq), Benzylamine (1.05 eq), and anhydrous DMF.

  • Base Addition: Add DIPEA (2.5 eq for uronium/phosphonium salts; 1.5 eq for EDC/Oxyma). Stir for 5 minutes.

  • Activation & Coupling:

    • For HATU/HBTU/PyBOP: In a separate vial, dissolve the coupling reagent (1.1 eq) in a small amount of DMF. Add this solution to the main reaction mixture.

    • For EDC/Oxyma: Add OxymaPure (1.1 eq) to the main reaction mixture, followed by EDC (1.1 eq).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by taking aliquots at 30, 60, and 120 minutes.

  • Analysis: Quench the aliquots with water and dilute with an appropriate solvent (e.g., Acetonitrile/Water). Analyze by UPLC/HPLC to determine the percentage conversion to the desired amide product and identify any major byproducts.

Data Summary and Expected Outcomes

The performance of each reagent can be quantitatively compared based on reaction conversion over time and final product purity.

Coupling ReagentRelative CostExpected Yield/ConversionExpected PurityKey Considerations
EDC / OxymaPure LowModerateGoodSlower kinetics; potential for N-acylurea byproduct.[10]
HBTU / DIPEA MediumHighVery GoodFast and efficient; slight risk of guanidinylation if used in large excess.[12]
PyBOP / DIPEA Medium-HighHighExcellentNo guanidinylation risk; byproduct requires careful handling.[11]
HATU / DIPEA HighVery HighExcellentThe most powerful reagent for sterically hindered couplings due to OAt ester formation.[8]

Conclusion and Recommendations

For the amidation of a sterically demanding and base-containing substrate like (3-Dimethylamino-piperidin-1-yl)-acetic acid, high-reactivity coupling reagents are paramount to achieving good yields and high purity in a reasonable timeframe.

  • Top Recommendation: HATU is the preferred reagent for this transformation. Its superior activation via the OAt ester is best suited to overcome the significant steric hindrance, ensuring the highest possible conversion and minimizing reaction times.[13]

  • Alternative High-Performance Options: HBTU and PyBOP are also excellent choices that are likely to provide high yields. PyBOP may be slightly favored if a significant excess of reagent is deemed necessary, as it eliminates the risk of guanidinylation side reactions.

  • Economical but Lower-Performing Option: EDC/Oxyma can be effective but will likely require longer reaction times and careful optimization to drive the reaction to completion. It is a viable option for initial exploratory work or when cost is the primary driver, but may not be suitable for large-scale or time-sensitive syntheses.

By understanding the mechanistic underpinnings of these reagents and employing a systematic comparative approach, researchers can confidently select the optimal conditions to overcome the challenges posed by difficult substrates, ensuring the successful and efficient synthesis of their target molecules.

References

  • Coupling Reagents. Aapptec Peptides. Available from: [Link]

  • Optimizing Peptide Coupling: Key Techniques. Chem-space.com. Available from: [Link]

  • Carbodiimide. Wikipedia. Available from: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available from: [Link]

  • tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure. ACS Publications. Available from: [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. Available from: [Link]

  • Efficient peptide coupling involving sterically hindered amino acids. PubMed. Available from: [Link]

  • Novabiochem® Coupling reagents. Merck Millipore. Available from: [Link]

  • tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure. American Chemical Society. Available from: [Link]

  • Peptide synthesis. Wikipedia. Available from: [Link]

  • HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. YouTube. Available from: [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. ACS Publications. Available from: [Link]

  • Coupling Reagents. ResearchGate. Available from: [Link]

Sources

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